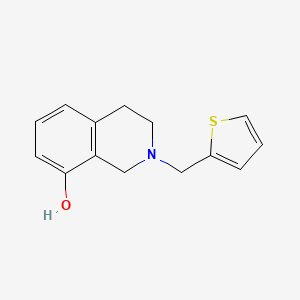
2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(チオフェン-2-イルメチル)-1,2,3,4-テトラヒドロイソキノリン-8-オールは、チオフェン環がテトラヒドロイソキノリン構造に結合した化合物です。 チオフェン誘導体は、医薬品化学、材料科学、有機エレクトロニクスにおいて多様な用途で知られています 。この化合物中のチオフェン環の存在は、潜在的な生物学的および薬理学的活性を示唆しています。
準備方法
合成経路と反応条件
2-(チオフェン-2-イルメチル)-1,2,3,4-テトラヒドロイソキノリン-8-オールの合成は、通常、チオフェン誘導体とテトラヒドロイソキノリン前駆体の縮合を伴います。 一般的な方法の1つは、1,4-ジカルボニル化合物と五硫化リン(P4S10)を硫黄化剤として用いるPaal-Knorr反応です 。 別の方法には、硫黄、α-メチレンカルボニル化合物、およびα-シアノエステル間の縮合反応であるGewald反応が含まれます .
工業生産方法
チオフェン誘導体の工業生産は、通常、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 連続フローリアクターと自動合成プラットフォームの使用は、生産プロセスの効率とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類
2-(チオフェン-2-イルメチル)-1,2,3,4-テトラヒドロイソキノリン-8-オールは、以下の化学反応を起こすことができます。
酸化: チオフェン環は酸化されてスルホキシドまたはスルホンを生成します。
還元: 化合物は還元されてジヒドロ誘導体になります。
置換: チオフェン環で求電子置換反応と求核置換反応が起こりえます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)とm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(例:臭素、塩素)や求核試薬(例:アミン、チオール)などの試薬が適切な条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、スルホキシド、スルホン、ジヒドロ誘導体、およびさまざまな置換チオフェン誘導体があります .
科学研究アプリケーション
2-(チオフェン-2-イルメチル)-1,2,3,4-テトラヒドロイソキノリン-8-オールは、さまざまな科学研究アプリケーションを持っています。
化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物学的活性について調査されています.
科学的研究の応用
2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用機序
2-(チオフェン-2-イルメチル)-1,2,3,4-テトラヒドロイソキノリン-8-オールの作用機序は、特定の分子標的および経路との相互作用を伴います。 チオフェン環は、さまざまな酵素や受容体と相互作用して、それらの活性を調節することができます。 この化合物は、細胞シグナル伝達経路を妨害し、観察された生物学的効果をもたらす可能性もあります .
類似化合物の比較
類似化合物
チオフェン: 硫黄原子を含む5員環ヘテロ環であり、医薬品化学や材料科学において多様な用途で知られています.
テトラヒドロイソキノリン: 多くの生物活性化合物のコアとして機能する二環式構造です.
独自性
2-(チオフェン-2-イルメチル)-1,2,3,4-テトラヒドロイソキノリン-8-オールは、チオフェン環とテトラヒドロイソキノリン構造の組み合わせによって独特であり、独自の化学的および生物学的特性を付与します。 この組み合わせは、さまざまな科学的および産業的用途のための汎用性のある化合物としての可能性を高めます .
類似化合物との比較
Similar Compounds
Tetrahydroisoquinoline: A bicyclic structure that serves as a core for many biologically active compounds.
Uniqueness
2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the combination of the thiophene ring and the tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .
生物活性
The compound 2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic molecule that combines structural features of isoquinoline and thiophene. Its unique structure suggests potential biological activities that can be explored for medicinal chemistry applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C15H17N3OS. The compound features a tetrahydroisoquinoline core substituted with a thiophene ring at the 2-position. This structural combination may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Neurotransmitter Receptors : The isoquinoline moiety is known to interact with neurotransmitter receptors such as dopamine and serotonin receptors. This interaction may contribute to potential neuroprotective effects or modulation of mood disorders.
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could inhibit monoamine oxidase (MAO), which is relevant in the treatment of depression and anxiety disorders.
- Antioxidant Activity : Compounds with thiophene rings often exhibit antioxidant properties. This could be beneficial in reducing oxidative stress in various biological systems.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| Study 1 | Inhibition of MAO | Competitive inhibition | |
| Study 2 | Antioxidant activity | Scavenging free radicals | |
| Study 3 | Neuroprotective effects | Modulation of neurotransmitter levels |
Case Study 1: Neuroprotective Effects
In a study conducted on animal models, administration of this compound demonstrated significant neuroprotective effects against induced neurotoxicity. The compound was shown to reduce neuronal death and improve cognitive function by modulating dopamine levels in the brain.
Case Study 2: Antidepressant Activity
Another investigation focused on the antidepressant potential of this compound. It was administered to subjects exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms correlated with increased serotonin levels in the brain.
特性
CAS番号 |
827310-48-5 |
|---|---|
分子式 |
C14H15NOS |
分子量 |
245.34 g/mol |
IUPAC名 |
2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C14H15NOS/c16-14-5-1-3-11-6-7-15(10-13(11)14)9-12-4-2-8-17-12/h1-5,8,16H,6-7,9-10H2 |
InChIキー |
RUFGWASEQYRJHR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C=CC=C2O)CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















